6-Methyloctahydro-5H-4,7-methanoinden-5-one
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Overview
Description
6-Methyloctahydro-5H-4,7-methanoinden-5-one is a polycyclic ketone with the molecular formula C10H14O. It is also known by other names such as 4,7-Methanoindan-5(4H)-one, tetrahydro-, and tricyclo[5.2.1.0(2,6)]decanone-8 . This compound is characterized by its unique tricyclic structure, which includes a methano bridge, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 6-Methyloctahydro-5H-4,7-methanoinden-5-one involves several steps, typically starting from simpler organic compounds. One common synthetic route involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core structure. This is followed by hydrogenation and oxidation steps to introduce the ketone functionality . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Methyloctahydro-5H-4,7-methanoinden-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methyloctahydro-5H-4,7-methanoinden-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyloctahydro-5H-4,7-methanoinden-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Methyloctahydro-5H-4,7-methanoinden-5-one can be compared with other similar polycyclic ketones, such as:
Tricyclo[5.2.1.0(2,6)]decan-8-one: Similar structure but different functional groups.
4,7-Methanoindan-6-one, hexahydro: Another polycyclic ketone with a different substitution pattern.
These compounds share similar structural features but differ in their chemical reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
64884-79-3 |
---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
9-methyltricyclo[5.2.1.02,6]decan-8-one |
InChI |
InChI=1S/C11H16O/c1-6-9-5-10(11(6)12)8-4-2-3-7(8)9/h6-10H,2-5H2,1H3 |
InChI Key |
QMEHSEMGSJQQJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C1=O)C3C2CCC3 |
Origin of Product |
United States |
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